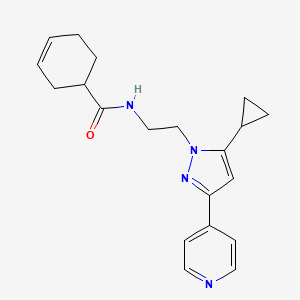![molecular formula C20H26N2O3S B2506287 3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide CAS No. 1797141-18-4](/img/structure/B2506287.png)
3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential in medicinal chemistry.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the Julia-Kocienski olefination reaction is a method that can be used to introduce alkene groups into sulfone compounds, as demonstrated in the synthesis of methoxylated stilbenes . Similarly, the cross-coupling of bromopyridine with sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione is another synthetic approach that yields N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . These methods highlight the versatility of sulfonamide chemistry and the potential routes that could be explored for the synthesis of "3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide".
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a phenyl (3-phenylpyrrolidin-3-yl)sulfone moiety has been found to be significant in the discovery of selective, orally active RORγt inverse agonists . The specific arrangement of substituents around the sulfone and pyrrolidine rings can greatly influence the selectivity and potency of these compounds. The detailed structure of "3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide" would likely play a key role in its biological function.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, which can be utilized to modify their structure and enhance their properties. For example, the Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, which is used in the synthesis of complex sulfonamides . The ability to introduce different functional groups through such reactions allows for the fine-tuning of the physical and chemical properties of sulfonamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, thermal stability, and reactivity. For instance, poly(amide-imide)s based on sulfonamide derivatives exhibit a range of viscosities and thermal properties, which can be tailored through the choice of monomers and reaction conditions . These properties are essential for the practical application of sulfonamides in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidine Derivatives
Research led by Evans (2007) demonstrates the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine through the double reduction of cyclic sulfonamide precursors. This study highlights the role of aryl sulfonamide in the construction of molecules with potential biological activities (Evans, 2007).
Novel Sulfonate Derivatives
Fadda et al. (2016) synthesized novel functionalized N-sulfonates with potential biological activity. This study provides insights into the antimicrobial and antifungal properties of sulfonate derivatives (Fadda, El-Mekawy, & AbdelAal, 2016).
Development of RORγt Inverse Agonists
Duan et al. (2019) explored phenyl (3-phenylpyrrolidin-3-yl)sulfone series as selective RORγt inverse agonists, focusing on structural modifications to enhance selectivity and pharmacokinetic properties (Duan et al., 2019).
Applications in Drug Metabolism
- Biocatalysis in Drug Metabolism: Zmijewski et al. (2006) utilized Actinoplanes missouriensis for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, illustrating the use of microbial-based systems in drug metabolism studies (Zmijewski, Gillespie, Jackson, Schmidt, Yi, Kulanthaivel, 2006).
Chemical Structure and Properties
- Molecular Structure Analysis: Dey et al. (2015) conducted structural studies on nimesulidetriazole derivatives, including methanesulfonamide derivatives, to understand their supramolecular assembly and intermolecular interactions (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Antioxidant Properties
- Antioxidant Research: Oleynik et al. (2007) synthesized sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, evaluating their properties as antioxidants (Oleynik, Kuprina, Pevneva, Markov, Kandalintseva, Prosenko, Grigor’ev, 2007).
properties
IUPAC Name |
3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,16-8-15-25-20-12-5-2-6-13-20)21-17-19-11-7-14-22(19)18-9-3-1-4-10-18/h1-6,9-10,12-13,19,21H,7-8,11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBMNAJWGNAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



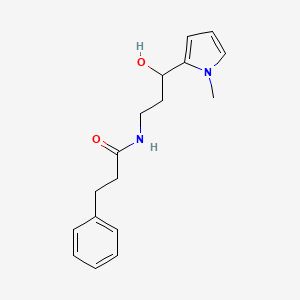
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2506209.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)
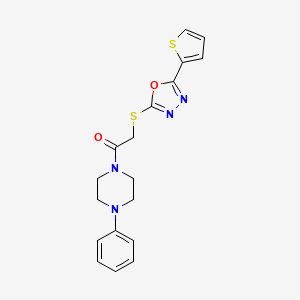
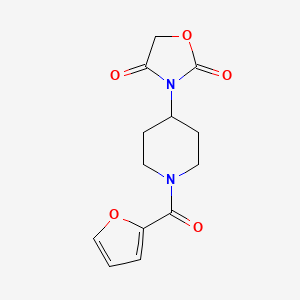
![N-(cyanomethyl)-3,4'-difluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2506215.png)
![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)
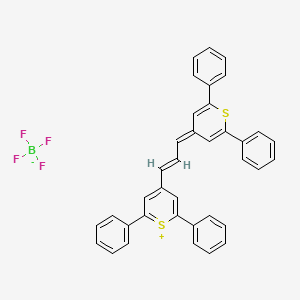
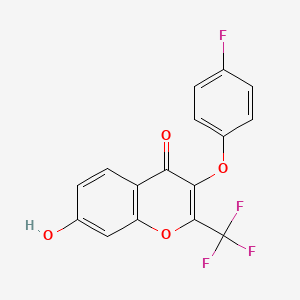
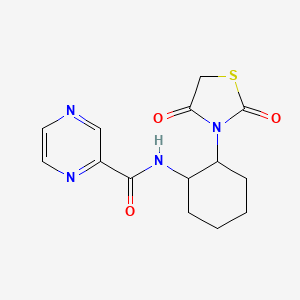
![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)
